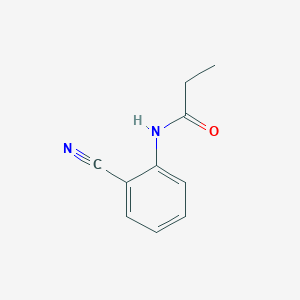

N-(2-cyanophenyl)propanamide

Description

Significance of Propanamide Scaffolds in Organic Chemistry

The propanamide scaffold, a key structural feature of N-(2-cyanophenyl)propanamide, holds considerable significance in the field of organic chemistry. Propanamides are a class of amides derived from propanoic acid. This functional group is a versatile building block in the synthesis of more complex organic molecules. libretexts.org The amide linkage itself is a fundamental component of many biologically active compounds, including peptides and proteins, where it is known as a peptide bond. libretexts.org

In synthetic organic chemistry, propanamide structures are utilized as intermediates in the creation of a wide array of compounds. researchgate.net Their chemical reactivity allows for various transformations. For instance, the carbonyl group can undergo nucleophilic attack, and the N-H bond can be substituted, leading to diverse derivatives. libretexts.org The reduction of the amide group to an amine is a particularly important transformation, providing a route to various amine-containing molecules. libretexts.org

Furthermore, propanamide scaffolds are prevalent in medicinal chemistry. They are integral to the structure of many pharmaceutical agents and are explored for their potential in drug development. frontiersin.org Researchers often incorporate the propanamide motif into new molecular designs to modulate properties such as binding affinity to biological targets, solubility, and metabolic stability. frontiersin.orgnih.gov The investigation of propanamide-based compounds has led to the development of agents with a range of biological activities, including their use in designing enzyme inhibitors. frontiersin.org

Contextualization of this compound within Cyanoaryl Amide Chemistry

This compound belongs to the broader class of cyanoaryl amides. This classification is defined by the presence of a cyano group (-C≡N) attached to an aromatic ring (the aryl group), which is in turn linked to an amide functional group. The cyano group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. scbt.com

The presence of the cyano group in compounds like this compound enhances their potential for various chemical interactions. For example, it can participate in forming stable complexes with metal ions and influences reaction kinetics in organic synthesis. scbt.com In the context of medicinal chemistry, the cyanoaryl motif is found in various compounds investigated for therapeutic purposes. For instance, derivatives of N-{(1S,2S)-2-(3-cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide have been studied as potential tracers for positron emission tomography (PET) imaging of cannabinoid-1 receptors. acs.org Similarly, other cyanophenyl propanamide derivatives have been evaluated as cannabinoid-1 receptor inverse agonists. nih.govresearchgate.netacs.org

The specific placement of the cyano group on the phenyl ring is crucial. In this compound, the "2-cyano" designation indicates that the cyano group is positioned ortho to the propanamide substituent. This ortho-relationship can lead to unique intramolecular interactions and reactivity patterns compared to its isomers, such as N-(3-cyanophenyl)propanamide, where the cyano group is in the meta position. scbt.com

Overview of Academic Research Perspectives and Methodologies for this compound

Academic research on this compound primarily focuses on its utility as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. For example, it has been used as a reactant in the synthesis of N-(6-methoxybenzothiazol-2-yl)-3-[4-(2-cyanophenyl)piperazin-1-yl]propanamide, a novel compound investigated for its potential biological activities. yok.gov.tr

The synthesis of this compound itself can be achieved through standard amidation reactions, typically involving the acylation of 2-aminobenzonitrile (B23959) with propanoyl chloride or a related acylating agent. libretexts.org The characterization of this compound involves a range of standard analytical techniques.

Methodologies applied to study this compound and its derivatives include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. yok.gov.trresearchgate.net

Chromatography: Column chromatography is often employed for the purification of the compound and its derivatives. researchgate.net

Crystallography: X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into its molecular conformation. nih.govacs.org

The physical and chemical properties of this compound are documented in chemical literature and databases.

| Property | Value |

|---|---|

| CAS Number | 60751-76-0 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol sigmaaldrich.com |

| Melting Point | 119-120 °C sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | PIBKRHDFKULILH-UHFFFAOYSA-N sigmaaldrich.com |

Research involving this compound often serves as a foundational step for exploring the structure-activity relationships of more complex molecules derived from it. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBKRHDFKULILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl Propanamide and Its Derivatives

Strategies for the Synthesis of N-(2-cyanophenyl)propanamide and Core Scaffolds

The primary route for the synthesis of this compound involves the formation of an amide bond between an aniline derivative and a carboxylic acid derivative. This approach is fundamental in organic synthesis and can be tailored to achieve high yields and purity.

The most direct synthesis of this compound is achieved through the acylation of 2-aminobenzonitrile (B23959) with a propanoyl source. This reaction is a classic example of nucleophilic acyl substitution.

Precursor Selection : The key precursors are 2-aminobenzonitrile, which provides the N-(2-cyanophenyl) core, and a propanoylating agent. Common propanoylating agents include propanoyl chloride and propanoic anhydride. Propanoyl chloride is often more reactive, leading to faster reaction times, while propanoic anhydride can be used under milder conditions and produces propanoic acid as a byproduct, which can be easier to remove than hydrochloric acid.

Alternative methods, such as coupling propanoic acid directly with 2-aminobenzonitrile using coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), are also viable. More advanced copper-mediated cross-coupling reactions of boronic acids or organostannanes with hydroxamic acids can also be employed for N-amidation, offering a pathway under neutral conditions. nih.gov

Table 1: Precursor Reactants for this compound Synthesis

| Amine Precursor | Acylating Agent | Coupling Method |

|---|---|---|

| 2-Aminobenzonitrile | Propanoyl chloride | Direct Acylation |

| 2-Aminobenzonitrile | Propanoic anhydride | Direct Acylation |

| 2-Aminobenzonitrile | Propanoic acid | Carbodiimide Coupling |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Solvents : The choice of solvent depends on the reactivity of the acylating agent and the solubility of the reactants. For highly reactive acylating agents like propanoyl chloride, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. These solvents are inert to the reaction conditions and facilitate easy work-up. A weak, non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl byproduct.

Catalysts : While direct acylation with acid chlorides or anhydrides may not require a catalyst, the use of a base is standard practice. For less reactive systems, or for direct coupling with carboxylic acids, catalysts are essential. Copper-based catalysts, for instance, are effective in mediating amidation reactions under specific conditions. nih.gov For direct amidation, coupling agents like DCC or EDC act as stoichiometric activators rather than catalysts.

Temperature : The reaction is typically performed at low temperatures (0 °C) initially, especially during the addition of the acylating agent, to control the exothermic reaction and prevent side product formation. The reaction mixture is then often allowed to warm to room temperature to ensure completion. nih.gov Microwave irradiation has also emerged as a technique to accelerate amidation reactions, often leading to shorter reaction times and improved yields. nih.gov

Table 2: Optimized Conditions for Amidation

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Aprotic (e.g., THF, DCM) | Prevents reaction with solvent; good solubility. |

| Catalyst/Reagent | Base (e.g., Pyridine, Et3N) | Neutralizes acid byproduct, drives reaction forward. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, ensures completion. |

| Alternative Energy | Microwave Irradiation | Accelerates reaction rate, can improve yield. nih.gov |

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives and more complex molecular architectures.

Further functionalization of the this compound scaffold can be achieved by introducing substituents on either the aromatic ring or the aliphatic propanamide side chain.

Phenyl Moiety : The phenyl ring can undergo electrophilic aromatic substitution. The existing amide and cyano groups are deactivating and will direct incoming electrophiles to the meta-positions relative to their own positions. Halogenation (e.g., with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄) can introduce functional handles for further cross-coupling reactions.

Propanamide Moiety : The propanamide chain offers sites for modification. The α-carbon can be functionalized, for example, through enolate chemistry. The length of the alkyl chain can also be varied by starting the initial synthesis with different acylating agents (e.g., butanoyl chloride instead of propanoyl chloride) to generate a homologous series of N-(2-cyanophenyl)alkanamides.

The juxtaposition of the amide and cyano groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems.

Quinazolinones : The synthesis of quinazolinones is a common transformation of N-(2-cyanophenyl)amides. nih.govchemmethod.com This can be achieved through base-promoted intramolecular cyclization. The nitrile group is hydrated to an amide, followed by nucleophilic attack by the adjacent propanamide nitrogen and subsequent cyclization to form the quinazolinone ring system. nih.gov Various reagents and conditions can be employed to facilitate this transformation, including microwave-assisted synthesis which can significantly reduce reaction times. nih.gov The resulting 2-ethyl-3H-quinazolin-4-one can be further derivatized.

Tetrazoles : The nitrile functionality is a key precursor for the synthesis of tetrazoles via [3+2] cycloaddition reactions with an azide (B81097) source. researchgate.netdntb.gov.ua This reaction is a highly efficient method for creating the 5-substituted tetrazole ring, which is considered a bioisostere of the carboxylic acid group in medicinal chemistry. researchgate.net The reaction is typically carried out using sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc(II) chloride, or in solvents like N,N-dimethylformamide (DMF). organic-chemistry.org This converts the cyano group of this compound into a tetrazole ring, yielding N-(2-(1H-tetrazol-5-yl)phenyl)propanamide.

Table 3: Synthesis of Heterocycles from this compound

| Target Heterocycle | Key Reagents | Reaction Type |

|---|---|---|

| Quinazolinone | H₂O₂, Base (e.g., K₂CO₃) | Intramolecular Cyclization |

| Tetrazole | Sodium Azide (NaN₃), ZnCl₂ | [3+2] Cycloaddition |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the synthetic transformations involving this compound.

Amidation : The synthesis of the parent compound via acylation with propanoyl chloride follows a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product. The presence of a base facilitates the initial nucleophilic attack by deprotonating the amine and neutralizes the HCl produced.

Quinazolinone Formation : The mechanism for quinazolinone synthesis from this compound typically involves an initial base-catalyzed hydration of the nitrile group to a primary amide. This is followed by an intramolecular nucleophilic attack from the adjacent propanamide nitrogen onto the newly formed amide's carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration and tautomerization to yield the aromatic quinazolinone ring system.

Tetrazole Formation : The synthesis of a tetrazole from the nitrile group is a concerted [3+2] cycloaddition reaction. The azide ion (N₃⁻) acts as the 1,3-dipole, and the carbon-nitrogen triple bond of the nitrile acts as the dipolarophile. The reaction is often catalyzed by a Lewis acid (e.g., Zn²⁺), which coordinates to the nitrogen of the nitrile, increasing its electrophilicity and accelerating the cycloaddition process to form the stable, aromatic tetrazole ring. organic-chemistry.org

Nucleophilic Substitution Reactions Involving Cyanophenyl Groups

While classic aromatic nucleophilic substitution on the phenyl ring of this compound is not a commonly highlighted transformation, the cyanophenyl group itself contains a highly electrophilic carbon atom within the nitrile functional group (-C≡N). This carbon is susceptible to attack by a variety of nucleophiles, leading to addition or substitution-type products where the cyano group is transformed. These reactions are fundamental to derivatizing this compound. chemistrysteps.comebsco.com

Key nucleophilic reactions at the cyano group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. chemistrysteps.comwikipedia.orgresearchgate.net This two-step process transforms the cyano group into a carboxyl group, fundamentally altering the electronic and physical properties of the molecule. The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (B78521) ions (in base) on the electrophilic nitrile carbon. chemistrysteps.com

Reduction: The cyano group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govwikipedia.orgorganic-chemistry.org This transformation is a valuable synthetic route for introducing a primary aminomethyl group. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comwikipedia.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate a partial reduction to an imine, which is then hydrolyzed to an aldehyde. wikipedia.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as powerful carbon-based nucleophiles that can attack the electrophilic carbon of the nitrile. The initial addition forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.com This reaction provides an efficient method for the formation of a new carbon-carbon bond and the synthesis of ketones from this compound derivatives.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxamide | Carboxylic Acid |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine salt | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H 2. H₂O | Imine | Aldehyde |

| Organometallic Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine salt | Ketone |

Cycloaddition Reactions in the Formation of Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules. mdpi.commdpi.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. mdpi.com The cyano group in this compound, with its C≡N triple bond, can potentially participate as a 2π component (a dipolarophile or dienophile) in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. nih.govmdpi.commdpi.com While nitriles are generally considered poor dienophiles, intramolecular Diels-Alder reactions involving unactivated cyano groups have been reported to form pyridine derivatives. nih.gov In the context of a suitably designed derivative of this compound, the cyano group could act as the dienophile in an intramolecular cascade reaction. nih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. mdpi.comresearchgate.netwikipedia.org The cyano group can serve as the dipolarophile. For instance, the reaction of this compound with a 1,3-dipole such as an azide (R-N₃) could lead to the formation of a tetrazole ring, while reaction with a nitrile oxide (R-CNO) could yield an oxadiazole. These reactions are a highly efficient means of synthesizing five-membered heterocycles. wikipedia.org Mechanistic investigations have explored the cycloaddition between bifunctional reagents and various nitriles. rsc.org

| Cycloaddition Type | Reactant 1 (from derivative) | Reactant 2 | Resulting Heterocycle |

|---|---|---|---|

| [4+2] Diels-Alder | Cyano group (Dienophile) | Conjugated Diene | Dihydropyridine/Pyridine |

| [3+2] 1,3-Dipolar | Cyano group (Dipolarophile) | Azide (R-N₃) | Tetrazole |

| [3+2] 1,3-Dipolar | Cyano group (Dipolarophile) | Nitrile Oxide (R-CNO) | Oxadiazole |

| [3+2] 1,3-Dipolar | Cyano group (Dipolarophile) | Azomethine Ylide | Dihydroimidazole/Imidazole |

Intramolecular Cyclization Pathways of N-(2-cyanophenyl) Amides

The ortho positioning of the amide and cyano groups on the phenyl ring of this compound creates an ideal geometry for intramolecular cyclization reactions. These reactions are a cornerstone of quinazoline chemistry, providing a direct route to this important class of fused heterocycles.

The most prominent pathway involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the cyano group. This process, often promoted by base or acid, leads to the formation of a six-membered ring. Subsequent tautomerization or elimination reactions result in the formation of a stable, aromatic quinazolinone or a related quinazoline derivative. For example, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization is a known method for synthesizing quinazolin-4-ones. nih.gov Similarly, various metal-catalyzed and metal-free methods have been developed for the synthesis of quinazolines and their derivatives from precursors containing the 2-aminobenzonitrile scaffold. nih.gov This intramolecular cyclization is a highly efficient method for building molecular complexity and is a key transformation in the synthesis of numerous biologically active compounds. nih.gov

| Step | Description | Driving Force |

|---|---|---|

| 1. Activation | Protonation of the cyano nitrogen (acid catalysis) or deprotonation of the amide nitrogen (base catalysis). | Increases electrophilicity of cyano carbon or nucleophilicity of amide nitrogen. |

| 2. Cyclization | Intramolecular nucleophilic attack of the amide nitrogen on the cyano carbon. | Favorable 6-exo-dig cyclization geometry. |

| 3. Tautomerization/Aromatization | Proton transfers or elimination of a leaving group to form the stable heterocyclic ring. | Formation of a stable aromatic or conjugated system. |

Application of Hard and Soft (Lewis) Acid and Base (HSAB) Theory in Reaction Design

The Hard and Soft (Lewis) Acid and Base (HSAB) theory is a qualitative concept that helps predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline." Hard acids/bases are small, have high charge states, and are weakly polarizable, while soft acids/bases are large, have low charge states, and are strongly polarizable. wikipedia.org The core principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. nih.govwikipedia.org

This theory can be applied to predict the reactivity of this compound:

Amide Group: The carbonyl oxygen is a hard base due to the high electronegativity and non-polarizability of the oxygen atom. It will preferentially coordinate with hard acids like H⁺, Li⁺, or AlCl₃. This coordination activates the carbonyl carbon towards nucleophilic attack. The amide nitrogen is also a hard base. The carbonyl carbon is a hard acid , reacting preferentially with hard nucleophiles like water, hydroxide, or alkoxides.

Cyano Group: The nitrogen atom of the cyano group is a borderline to hard base and will also coordinate with hard acids. The carbon atom of the cyano group is a soft acid due to the polarizability of the C≡N triple bond. It will therefore react preferentially with soft nucleophiles , such as organometallics, hydrides, or soft sulfur nucleophiles (thiolates). nih.gov

By applying HSAB theory, a chemist can design reactions to selectively target one functional group over the other. For instance, to react at the cyano carbon without affecting the amide carbonyl, one would choose a soft nucleophile. Conversely, to promote a reaction at the amide carbonyl, one might first use a hard Lewis acid to coordinate to the carbonyl oxygen.

| Reactive Site | HSAB Classification | Preferred Reagent Type | Example Reagent |

|---|---|---|---|

| Amide Carbonyl Oxygen | Hard Base | Hard Acid | H⁺, Li⁺, AlCl₃ |

| Amide Carbonyl Carbon | Hard Acid | Hard Base (Nucleophile) | H₂O, OH⁻, RO⁻ |

| Cyano Nitrogen | Borderline/Hard Base | Hard Acid | H⁺ |

| Cyano Carbon | Soft Acid | Soft Base (Nucleophile) | R-MgX, H⁻ (from LiAlH₄), RS⁻ |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Cyanophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of N-(2-cyanophenyl)propanamide reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Signal multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

In a typical ¹H NMR spectrum, the aromatic protons on the cyanophenyl ring appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The amide proton (N-H) typically presents as a broad singlet, with a chemical shift that can vary but is often found in the range of 5-8.5 ppm. orgchemboulder.com The protons of the propanamide ethyl group appear more upfield. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected around 2.0-2.7 ppm, while the terminal methyl protons (-CH₃) are found at approximately 1.0-1.5 ppm. orgchemboulder.com

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Amide-H (N-H) | 5.0 - 8.5 | Broad Singlet |

| -CH₂- (Propanamide) | 2.0 - 2.7 | Quartet |

| -CH₃ (Propanamide) | 1.0 - 1.5 | Triplet |

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. kuleuven.be The carbon atom of the cyano group (-C≡N) appears around 115-125 ppm. The aromatic carbons of the phenyl ring resonate in the 110-150 ppm range. The aliphatic carbons of the propanamide chain are found in the upfield region, with the methylene carbon (-CH₂-) appearing at a higher chemical shift than the methyl carbon (-CH₃). chemicalbook.comresearchgate.net

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 180 |

| Aromatic-C | 110 - 150 |

| C≡N (Cyano) | 115 - 125 |

| -CH₂- (Propanamide) | 25 - 40 |

| -CH₃ (Propanamide) | 10 - 20 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. github.ioucsf.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). github.io For this compound, COSY would show correlations between the methyl and methylene protons of the propanamide group, confirming their connectivity. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. github.iohmdb.cayoutube.com This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene carbon signal can be definitively linked to the methylene proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals spatial proximities between protons, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elodiz.comresearchgate.net Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

For this compound, the IR spectrum shows a strong absorption band for the C=O (carbonyl) stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The N-H stretch of the secondary amide appears as a single, sharp band between 3170 and 3370 cm⁻¹. spectroscopyonline.com A key feature is the sharp and intense absorption from the C≡N (nitrile) group, which is expected around 2210-2260 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. orgchemboulder.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C≡N stretch is often a very strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amide) | 3170 - 3370 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C≡N Stretch (Nitrile) | 2210 - 2260 | IR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. docbrown.info In a mass spectrometer, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular weight: 174.20 g/mol ), the mass spectrum would show a molecular ion peak at an m/z of 174. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₀H₁₀N₂O.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for amides include cleavage of the amide bond and McLafferty rearrangement. Key fragments for this compound would likely include ions corresponding to the loss of the ethyl group, the propanoyl group, and fragments arising from the cyanophenyl portion of the molecule. For instance, a prominent peak might be observed at m/z 117, corresponding to the [H₂N-C₆H₄-CN]⁺ fragment. Another significant fragment could be the propanoyl cation [CH₃CH₂CO]⁺ at m/z 57. docbrown.info

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺ (Molecular Ion) |

| 117 | [H₂N-C₆H₄-CN]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. rsc.orgresearchgate.net

A crystallographic study of this compound would reveal the planarity of the phenyl ring and the amide group. nih.govresearchgate.net It would also provide exact measurements of the C-C, C-N, C=O, and C≡N bond lengths and the angles between different parts of the molecule.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, which is how molecules pack together in the crystal lattice. google.com This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors, leading to the formation of chains or networks of molecules in the solid state. nih.gov

Table 5: Illustrative X-ray Crystallographic Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-N (amide), C≡N |

| Key Bond Angles (°) | C-N-C, N-C=O |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Note: These are examples of parameters that would be determined; actual values require experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a compound's empirical formula by quantitatively determining its constituent elements. This method is crucial for verifying that the synthesized molecule, in this case, this compound, has the correct atomic composition, which in turn confirms its molecular formula and purity. The process typically involves combustion analysis, where the compound is burned in an oxygen-rich environment, and the resulting combustion gases (such as carbon dioxide, water, and nitrogen gas) are measured to determine the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. velp.com

The molecular formula for this compound is established as C₁₀H₁₀N₂O. sigmaaldrich.comnih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 174.2 g/mol . sigmaaldrich.com The calculated theoretical percentages of carbon, hydrogen, and nitrogen are essential benchmarks against which experimental data are compared.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 68.95 | Consistent with theoretical value |

| Hydrogen (H) | 5.79 | Consistent with theoretical value |

| Nitrogen (N) | 16.08 | Consistent with theoretical value |

In research findings, the experimentally determined values for the elemental composition of a purified sample of this compound would be expected to align closely with these theoretical percentages. According to common guidelines for publication and compositional verification, the experimental results for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values. nih.gov This close correlation between the found and calculated values serves as a critical piece of evidence, alongside spectroscopic data, to definitively confirm the structure and purity of the synthesized this compound.

Computational Chemistry and Theoretical Investigations of N 2 Cyanophenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, providing a framework to understand the intricate details of electronic structure and how it governs a molecule's reactivity. These methods solve the Schrödinger equation for a given molecule, yielding valuable information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is widely used for the geometry optimization of molecules, which involves finding the lowest energy arrangement of atoms in three-dimensional space. For N-(2-cyanophenyl)propanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high precision. researchgate.net

These optimized geometrical parameters are fundamental for understanding the molecule's shape and steric profile. Furthermore, DFT is instrumental in calculating a host of electronic properties, such as total energy, dipole moment, and the distribution of electron density, which are critical for predicting how the molecule will interact with other chemical species. ajchem-a.com

Illustrative Optimized Geometrical Parameters for a Related Amide Derivative:

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.23 | |

| C-N (amide) | 1.35 | |

| N-C (phenyl) | 1.42 | |

| C≡N | 1.15 | |

| O=C-N | ||

| C-N-C (amide-phenyl) | ||

| C-C≡N |

Note: The data presented is illustrative for a typical aromatic amide and may not represent the exact values for this compound, as specific experimental or computational studies on this molecule are not widely available.

While DFT is a workhorse, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy, albeit at a higher computational cost. These methods are based on the wavefunction of the molecule and can provide benchmark-quality results for electronic structure calculations. They are particularly useful for systems where electron correlation effects are significant. For this compound, these methods could be employed to refine the understanding of its electronic structure and to validate the results obtained from DFT calculations.

Analysis of Electronic Properties and Chemical Reactivity Descriptors

From the electronic structure calculations, a variety of descriptors can be derived that provide a quantitative measure of a molecule's reactivity. These descriptors are invaluable for predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. dergipark.org.tr

Illustrative FMO Data for a Related Aromatic Amide:

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and serves to demonstrate the typical values obtained for similar molecules. Specific values for this compound would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). tandfonline.com In an MEP map, regions of negative potential, typically colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as likely sites for interaction with electrophiles. mdpi.com The amide proton and the aromatic protons would exhibit positive potential. researchgate.net

Illustrative NBO Analysis Data for an Amide System:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amide) | π(C=O) | ~40-60 |

| LP(1) N(amide) | π(Aromatic Ring) | ~5-15 |

| π(C=C) Aromatic | π*(C=O) | ~2-5 |

Note: The stabilization energies (E(2)) are illustrative and represent typical values for intramolecular interactions in aromatic amides. The actual values for this compound would depend on its specific geometry and electronic structure.

Conformational Analysis and Molecular Dynamics Simulations

Detailed research into the conformational landscape of this compound, which would involve identifying its most stable three-dimensional shapes and the energy barriers between them, has not been reported.

Identification of Low-Energy Conformers

There is no available research that has systematically explored the potential energy surface of this compound to identify its low-energy conformers. Such a study would typically involve computational methods to rotate the molecule's single bonds and calculate the energy of each resulting conformation.

Flexibility and Rigidity of the Propanamide Backbone

Similarly, molecular dynamics simulations, which would provide insights into the flexibility and rigidity of the propanamide backbone of this compound over time, have not been published. These simulations are crucial for understanding how the molecule behaves in a dynamic environment and how its shape fluctuates.

Supramolecular Interactions and Crystal Packing Analysis

The way in which this compound molecules interact with each other to form a solid crystal lattice is also an area that remains unexplored in the scientific literature.

Role of Hydrogen Bonding in Molecular Association

While the structure of this compound suggests the potential for hydrogen bonding via the amide group (N-H donor and C=O acceptor), specific studies detailing these interactions and their role in the molecular association of this compound are absent.

Intermolecular Forces and Crystal Lattice Stability

A full analysis of the crystal packing would involve identifying all significant intermolecular forces, such as van der Waals forces and potential π-π stacking interactions involving the phenyl ring, and determining their collective contribution to the stability of the crystal lattice. This information is contingent on obtaining a crystal structure for this compound, which does not appear to be publicly available.

Chemical Reactivity and Reaction Dynamics of N 2 Cyanophenyl Propanamide

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of N-(2-cyanophenyl)propanamide in electrophilic and nucleophilic reactions is a complex interplay between its aromatic ring and amide functionality.

Nucleophilic attack can occur at several sites within the molecule. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. rsc.org This reactivity is exploited in various synthetic transformations. For instance, in the presence of suitable reagents, the nitrile group can undergo addition reactions. ki.se Furthermore, the carbonyl carbon of the amide group is also an electrophilic center, susceptible to nucleophilic attack, which can lead to the cleavage of the amide bond. arkat-usa.org

A significant reaction pathway for N-(2-cyanophenyl)amides is intramolecular cyclization . Under specific conditions, the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the cyano group to form heterocyclic structures like quinazolines. acs.orgacs.orgnih.gov This type of reaction is often promoted by Lewis acids or other activating agents. acs.orgnih.gov

| Reaction Type | Reacting Moiety | Description | Typical Products |

| Electrophilic Aromatic Substitution | Phenyl Ring | The cyanophenyl ring is generally deactivated towards electrophiles. Substitution occurs primarily at positions meta to the cyano group and ortho/para to the amide group. | Halogenated or nitrated derivatives |

| Nucleophilic Addition | Cyano Group Carbon | The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. | Imines, amines (after reduction) |

| Nucleophilic Acyl Substitution | Amide Carbonyl Carbon | The carbonyl carbon can be attacked by nucleophiles, leading to cleavage of the C-N bond. | Carboxylic acids and 2-aminobenzonitrile (B23959) |

| Intramolecular Cyclization | Amide N and Cyano C | The amide nitrogen attacks the cyano carbon, leading to the formation of heterocyclic rings. | Quinazoline derivatives |

Oxidation and Reduction Chemistry of the Cyanophenyl and Amide Moieties

The cyanophenyl and amide groups of this compound exhibit distinct redox behaviors.

The cyano group is generally resistant to mild oxidizing agents. However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, which can be considered a formal oxidation of the carbon atom. More commonly, the nitrile group undergoes reduction . Catalytic hydrogenation (e.g., using palladium on carbon) or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (2-aminomethylphenyl)propanamide.

The amide group is also relatively stable to oxidation. Strong oxidizing agents can lead to degradation of the molecule. The reduction of amides is a synthetically useful transformation. Powerful reducing agents like lithium aluminum hydride can reduce the amide carbonyl group to a methylene (B1212753) group, yielding the corresponding secondary amine.

In the context of related compounds, such as those containing a nitro group on the phenyl ring, the nitro group can be selectively reduced to an amine using reagents like zinc dust in hydrochloric acid, without affecting the cyano or amide groups under controlled conditions. google.com

| Moiety | Reaction Type | Reagents/Conditions | Product Functional Group |

| Cyanophenyl | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Cyanophenyl | Hydrolysis (Formal Oxidation) | Strong Acid or Base, Heat | Carboxylic Acid (-COOH) |

| Amide | Reduction | LiAlH₄ | Secondary Amine (-CH₂NH-) |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

Substituent effects play a crucial role in modulating the kinetics and thermodynamics of reactions involving this compound. The electronic properties of substituents on the phenyl ring can either accelerate or decelerate reaction rates by altering the electron density of the reacting centers. lumenlearning.com

Electron-withdrawing groups (EWGs) , such as nitro or additional cyano groups, on the phenyl ring would further deactivate the ring towards electrophilic substitution, making these reactions slower. libretexts.orglumenlearning.com Conversely, EWGs can enhance the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack at this position. For instance, the presence of a fluoro group on a 2-cyanopyridine (B140075) ring has been shown to increase its reactivity towards nucleophiles. rsc.org

Electron-donating groups (EDGs) , such as methoxy (B1213986) or alkyl groups, would activate the aromatic ring towards electrophilic substitution, increasing the reaction rate. lumenlearning.com EDGs would also increase the electron density on the amide nitrogen, potentially enhancing its nucleophilicity in intramolecular cyclization reactions. However, they would decrease the electrophilicity of the nitrile carbon, slowing down external nucleophilic attack at that site.

The thermodynamic stability of intermediates and products is also influenced by substituent effects. For example, in electrophilic aromatic substitution, EDGs stabilize the carbocation intermediate (the sigma complex), thus lowering the activation energy and favoring the reaction. lumenlearning.com In contrast, EWGs destabilize this intermediate, increasing the activation energy.

| Substituent Type on Phenyl Ring | Effect on Electrophilic Aromatic Substitution Rate | Effect on Nucleophilic Attack at Cyano Carbon Rate | Reasoning |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increase | Decrease | Stabilizes the carbocation intermediate in EAS; Reduces the electrophilicity of the nitrile carbon. lumenlearning.com |

| Electron-Withdrawing Group (e.g., -NO₂, -F) | Decrease | Increase | Destabilizes the carbocation intermediate in EAS; Increases the electrophilicity of the nitrile carbon. libretexts.orgrsc.org |

Reaction Mechanism Elucidation through Kinetic Isotope Effects and Intermediate Detection

While specific mechanistic studies on this compound are not extensively documented, the principles of kinetic isotope effects (KIE) and intermediate detection are fundamental to understanding its reaction pathways.

The Kinetic Isotope Effect (KIE) involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. This technique can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For example, in a reaction involving the cleavage of a C-H bond on the propanamide chain, substituting the hydrogen with deuterium (B1214612) (a heavier isotope) would result in a primary KIE (kH/kD > 1) if this bond cleavage is part of the rate-determining step.

Intermediate detection is another crucial aspect of mechanistic elucidation. Techniques such as spectroscopy (NMR, IR, UV-Vis) can be used to identify and characterize transient species formed during a reaction. nih.gov For instance, in the intramolecular cyclization of this compound to a quinazoline, spectroscopic methods could potentially detect the formation of an initial adduct or a charged intermediate, providing evidence for the proposed reaction mechanism. In related syntheses of heterocyclic compounds from 2-aminobenzonitrile derivatives, various intermediates have been proposed and in some cases identified, supporting multi-step reaction pathways. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict KIEs, offering a theoretical framework to complement experimental observations. acs.org

Exploration of N 2 Cyanophenyl Propanamide in Materials Science

Design Principles for Electronic and Optical Materials from Cyanoaryl Amides

The design of electronic and optical materials from cyanoaryl amides is guided by the fundamental electronic and structural properties of the constituent functional groups. The cyano (-C≡N) group and the amide (-CONH-) linkage are key players in dictating the performance of these materials.

The amide group offers several features that are advantageous for materials design. It can participate in hydrogen bonding, which plays a crucial role in controlling the self-assembly and packing of molecules in the solid state. researchgate.net This ordered arrangement is often essential for achieving desired electronic properties, such as efficient charge transport. Furthermore, the amide bond itself can influence the molecule's conformation and rigidity. acs.org The interplay between the electron-withdrawing nature of the cyano group and the hydrogen-bonding capability of the amide group provides a powerful tool for tuning the properties of cyanoaryl amides.

In the context of N-(2-cyanophenyl)propanamide, the ortho-position of the cyano group relative to the amide linkage introduces specific steric and electronic effects that can lead to unique molecular conformations and packing arrangements in the solid state. These structural nuances are a key consideration in the rational design of materials with specific electronic and optical functionalities.

Table 1: Key Functional Groups in Cyanoaryl Amides and Their Roles in Material Design

| Functional Group | Key Property | Impact on Material Properties |

| Cyano (-C≡N) | Strong Electron-Withdrawing Nature | Modulates HOMO/LUMO energy levels, influences molecular dipole moment. masterorganicchemistry.comnih.gov |

| Amide (-CONH-) | Hydrogen Bonding Capability | Directs self-assembly and solid-state packing, enhances structural stability. researchgate.net |

| Aromatic Ring | π-Conjugated System | Forms the electronic backbone of the molecule, participates in π-π stacking. |

| Propanamide Moiety | Flexible Alkyl Chain | Can influence solubility and processability of the material. |

Role of this compound in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. nih.gov This behavior is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Compounds containing cyano and amide groups have been shown to exhibit AIE. mdpi.comshuaigroup.net The presence of the cyano group can contribute to the AIE effect by influencing the electronic structure and promoting intermolecular interactions that lead to the restriction of molecular motion upon aggregation. shuaigroup.net Similarly, the amide group, through its ability to form hydrogen bonds, can facilitate the formation of rigid, ordered aggregates, which is a key prerequisite for AIE.

While direct studies on the AIE properties of this compound are not extensively reported, its molecular structure suggests a strong potential for AIE activity. The molecule possesses rotatable bonds, and the presence of both a cyano group and an amide linkage provides the necessary functionalities to promote aggregation and restrict intramolecular rotations. In a dilute solution, the molecule may be non-emissive due to the free rotation around single bonds, which provides a non-radiative pathway for the excited state to decay. However, in an aggregated state, the formation of intermolecular hydrogen bonds via the amide group and potential π-π stacking interactions involving the phenyl ring could lock the molecule into a rigid conformation, thereby activating the fluorescence emission.

The investigation into the AIE properties of this compound and its derivatives could open up new avenues for the development of novel fluorescent sensors, bio-imaging agents, and solid-state lighting materials. nih.gov

Table 2: Hypothetical Photophysical Properties of this compound in Different States

| State | Expected Intramolecular Motion | Expected Fluorescence | Rationale |

| Dilute Solution | Free rotation around single bonds | Weak or None | Non-radiative decay pathways are active. |

| Aggregated State | Restricted intramolecular rotation | Strong | Intermolecular interactions (H-bonding, π-π stacking) block non-radiative decay. mdpi.comshuaigroup.net |

Potential in Designing New Materials with Specific Properties

The unique combination of a cyano group and a propanamide linkage in this compound makes it a versatile building block for the design of a wide range of new materials with specific, tailored properties.

The presence of the nitrogen atom in the cyano group and the oxygen and nitrogen atoms in the amide group makes this compound a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) . researchgate.netresearchgate.net By coordinating with metal ions, it can form extended one-, two-, or three-dimensional networks. The properties of these coordination polymers, such as their porosity, stability, and catalytic or sensing capabilities, can be tuned by selecting different metal ions and by modifying the organic ligand.

Furthermore, this compound can serve as a key intermediate in the synthesis of more complex organic molecules for applications in organic electronics . For instance, cyano-containing aromatic compounds are utilized in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The electronic properties of this compound can be further modified through chemical reactions to create derivatives with optimized charge transport characteristics or specific emission wavelengths.

The principles of crystal engineering can be applied to this compound to control its solid-state packing and, consequently, its physical properties. ub.edursc.org By understanding and manipulating the intermolecular interactions, such as hydrogen bonding and π-π stacking, it may be possible to produce polymorphs or co-crystals with desired characteristics, such as enhanced stability or specific optical responses.

Table 3: Potential Material Applications of this compound

| Material Class | Design Strategy | Potential Application |

| Coordination Polymers/MOFs | Use as a ligand to coordinate with metal ions. researchgate.netresearchgate.net | Gas storage, catalysis, sensing. |

| Organic Electronics | Chemical modification to tune electronic properties. rsc.org | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Functional Polymers | Incorporation as a monomer into polymer chains. | High-performance polymers with specific thermal or mechanical properties. mdpi.com |

| Supramolecular Gels | Self-assembly through non-covalent interactions. | Smart materials, drug delivery systems. researchgate.net |

Environmental Fate and Degradation Mechanisms of N 2 Cyanophenyl Propanamide

Photodegradation Pathways and Stability under UV Irradiation

Photolysis, or the decomposition of a chemical by light, can occur through two primary mechanisms: direct and indirect. Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent chemical breakdown. The aromatic ring and the carbonyl group in N-(2-cyanophenyl)propanamide are chromophores that can absorb UV radiation. Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., humic acids in water), absorb light and transfer the energy to the target compound, or generate reactive species like hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻) that then attack the molecule. nih.govacs.org

For the related compound propanil (B472794), photolysis is a major degradation pathway in the environment. fao.orgtandfonline.comresearchgate.net Studies have shown that propanil undergoes photodegradation in paddy field water through both direct photolysis and reactions with photochemically produced reactive species. nih.govacs.org It is plausible that this compound would undergo similar photodegradation processes. The primary photochemical reactions could involve the cleavage of the amide bond, transformations of the cyano group, or modifications to the aromatic ring. In the case of propanil, irradiation inhibits the formation of the common biological degradation product 3,4-dichloroaniline (B118046), suggesting that photochemical pathways lead to different transformation products. nih.govacs.org

Table 1: Predicted Photodegradation Characteristics of this compound

| Parameter | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| UV Absorption | Expected to absorb UV radiation due to the presence of the phenyl ring and carbonyl group. | General properties of aromatic amides. |

| Direct Photolysis | Considered a likely degradation pathway upon exposure to sunlight. | Analogous to propanil. fao.orgtandfonline.comresearchgate.net |

| Indirect Photolysis | Likely to be facilitated by environmental photosensitizers like humic substances and the presence of nitrates/nitrites generating reactive oxygen species. nih.govacs.org | General principles of environmental photochemistry and studies on propanil. nih.govacs.org |

| Potential Photoproducts | Could include cleavage of the amide bond to form 2-aminobenzonitrile (B23959) and propionic acid, or hydroxylation of the aromatic ring. | Based on known reactions of aromatic compounds. |

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, the primary site for hydrolysis is the amide linkage. The stability of the amide bond to hydrolysis is significantly influenced by pH and temperature.

Generally, amides are relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be accelerated under acidic or alkaline conditions. who.int

Acid-catalyzed hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding a carboxylic acid (propionic acid) and an amine (2-aminobenzonitrile).

Base-catalyzed hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is typically a slower process than acid-catalyzed hydrolysis because the amide is less reactive. The products are the carboxylate salt (propionate) and the amine (2-aminobenzonitrile).

For the analogous compound propanil, hydrolysis is generally not considered a major degradation pathway in natural waters at neutral pH. tandfonline.comepa.gov However, it is known to be hydrolyzed in acidic and alkaline media to 3,4-dichloroaniline and propionic acid. who.int Propanil has been shown to be stable at pH 5, 7, and 9 in laboratory studies over a 30-day period, suggesting that hydrolysis may not be environmentally relevant under typical conditions. epa.gov It is reasonable to infer that this compound would exhibit similar stability to hydrolysis under neutral environmental conditions.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability/Degradation Rate | Primary Products | Basis for Prediction |

|---|---|---|---|

| Neutral pH (environmental) | Likely to be stable with a long half-life. | - | Analogous to propanil's stability at neutral pH. epa.gov |

| Acidic Conditions (e.g., pH < 5) | Hydrolysis rate is expected to increase. | Propionic acid and 2-aminobenzonitrile. | General mechanism of acid-catalyzed amide hydrolysis. |

| Alkaline Conditions (e.g., pH > 9) | Hydrolysis rate is expected to increase. | Propionate and 2-aminobenzonitrile. | General mechanism of base-catalyzed amide hydrolysis. |

Biological Degradation by Microorganisms and Enzymatic Transformation

Biological degradation is often the most significant pathway for the breakdown of organic compounds in the environment. This process is mediated by microorganisms such as bacteria and fungi, which utilize the compound as a source of carbon, nitrogen, or energy. For this compound, two main functional groups are susceptible to enzymatic attack: the amide bond and the cyano group.

The microbial degradation of the related herbicide propanil is well-documented and serves as a strong model. Propanil is rapidly degraded by a wide range of soil and water microorganisms. fao.orgtandfonline.comresearchgate.netnih.govnih.goviosrjournals.orgoup.comresearchgate.netresearchgate.net The primary and most crucial step in its biodegradation is the enzymatic hydrolysis of the amide bond by an enzyme called aryl acylamidase. researchgate.netcambridge.org This reaction cleaves propanil into 3,4-dichloroaniline (DCA) and propionic acid. tandfonline.comresearchgate.netwho.intnih.goviosrjournals.orgresearchgate.netdntb.gov.uadss.go.th The resulting propionic acid can be readily used by microorganisms as a carbon and energy source and is ultimately metabolized to carbon dioxide. who.int

It is highly probable that this compound would also be susceptible to cleavage by microbial aryl acylamidases, yielding 2-aminobenzonitrile and propionic acid .

The nitrile (-C≡N) group of the resulting 2-aminobenzonitrile is also subject to enzymatic transformation. Nitrilase enzymes can hydrolyze the nitrile group directly to a carboxylic acid (in this case, anthranilic acid) and ammonia. Alternatively, a two-step process involving nitrile hydratase can first convert the nitrile to an amide (2-aminobenzamide), which is then further hydrolyzed by an amidase to the carboxylic acid and ammonia.

Table 3: Predicted Microbial Degradation of this compound

| Enzymatic Process | Substrate | Predicted Products | Microbial Analogy |

|---|---|---|---|

| Aryl Acylamidase Hydrolysis | This compound | 2-aminobenzonitrile and Propionic acid | Primary degradation step for propanil by various bacteria and fungi. nih.govresearchgate.netcambridge.org |

| Nitrilase/Nitrile Hydratase Action | 2-aminobenzonitrile | Anthranilic acid and Ammonia (via 2-aminobenzamide (B116534) intermediate) | Common enzymatic pathways for nitrile degradation in microorganisms. |

Factors Influencing Environmental Persistence and Transformation Products

The environmental persistence of this compound will be determined by the interplay of the degradation mechanisms discussed above. Several environmental factors will influence the rate and pathway of its transformation.

Sunlight Exposure: The intensity and duration of sunlight will directly affect the rate of photodegradation. In clear, shallow waters or on soil surfaces, photolysis is expected to be more significant.

Microbial Population: The presence of a microbial community adapted to degrading amides and nitriles will be crucial for its biological breakdown. The abundance and activity of these microorganisms will depend on factors like soil type, organic matter content, temperature, and moisture.

pH: While direct hydrolysis may be slow at neutral pH, pH can influence microbial activity and the speciation of potential transformation products.

Temperature: Higher temperatures generally increase the rates of both chemical reactions (hydrolysis) and microbial metabolism, leading to faster degradation.

Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) can significantly alter microbial degradation pathways. While the initial hydrolysis of the amide bond can occur under both conditions, the subsequent breakdown of the aromatic ring is typically faster in the presence of oxygen.

Potential Transformation Products: Based on the degradation pathways of propanil and the chemical nature of this compound, the following transformation products are plausible:

2-aminobenzonitrile: The primary product of amide hydrolysis.

Propionic acid: Co-product of amide hydrolysis, likely to be rapidly mineralized.

Anthranilic acid (2-aminobenzoic acid): Formed from the subsequent hydrolysis of the cyano group of 2-aminobenzonitrile.

2-aminobenzamide: An intermediate in the two-step enzymatic hydrolysis of the cyano group.

Hydroxylated derivatives: Resulting from the photochemical or microbial oxidation of the aromatic ring.

The persistence of this compound itself may be relatively short if conditions are favorable for microbial degradation, similar to the rapid breakdown of propanil (half-life of less than 5 days in soil). who.int However, the persistence and potential toxicity of its transformation products, such as 2-aminobenzonitrile and its derivatives, would then become the primary environmental concern, analogous to the persistence of 3,4-dichloroaniline from propanil degradation. fao.orgtandfonline.com

Future Research Directions and Emerging Trends for N 2 Cyanophenyl Propanamide

Development of Green Chemistry Approaches in Synthesis

The synthesis of chemical compounds is increasingly scrutinized through the lens of environmental impact, driving the adoption of green chemistry principles. For N-(2-cyanophenyl)propanamide and related molecules, future research is focused on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.

One promising approach is the use of phase-transfer catalysis (PTC) in aqueous media. vulcanchem.com This technique can facilitate reactions between water-insoluble organic compounds and water-soluble reagents, eliminating the need for volatile and often toxic organic solvents. vulcanchem.com For example, a patented method for synthesizing N-(substituted phenyl) sulfonamides, a related class of compounds, utilizes PTC in water to achieve high purity (>90%) without the formation of significant byproducts. vulcanchem.com This method, conducted at moderate temperatures (25–40°C), exemplifies a greener alternative to traditional synthesis. vulcanchem.com

Other green chemistry strategies that could be applied to the synthesis of this compound include:

Solvent-free reactions: Conducting reactions by grinding solid reactants together, sometimes with a catalytic amount of a substance, can eliminate the need for solvents entirely. researchgate.net

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy input compared to conventional heating methods. researchgate.net

Use of eco-friendly solvents: When solvents are necessary, replacing hazardous ones with greener alternatives like ionic liquids or water is a key focus. researchgate.net

These approaches are part of a broader shift in chemical manufacturing towards processes that are not only efficient but also environmentally benign. researchgate.netresearchgate.net

Comparison of Synthetic Approaches

| Synthetic Method | Key Principles | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (in water) | Elimination of organic solvents, enhanced reaction rates between phases. | Reduced environmental impact, high purity, avoidance of hazardous solvents. | vulcanchem.com |

| Solvent-Free Conditions | Reactants are mixed directly, often by grinding. | Complete elimination of solvent waste, simplified workup. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Significantly shorter reaction times, lower energy consumption, potentially higher yields. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design and analysis of new compounds. farmaciajournal.compremierscience.com For this compound, these computational tools offer a powerful way to predict its biological activities, design novel and more potent derivatives, and optimize its physicochemical properties.

Key applications of AI/ML in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of similar compounds to predict the biological activity of this compound. plos.org Techniques like deep learning can use 3D molecular images or molecular fingerprints to build high-performance prediction models without the need for manual feature extraction. mdpi.com This could help identify its potential as an inhibitor for enzymes like cyclooxygenase-2 (COX-2), a target for other propanamide derivatives. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules based on a desired activity profile. Starting with the this compound scaffold, these models could suggest structural modifications to enhance binding affinity to a specific biological target or improve pharmacokinetic properties. farmaciajournal.com

Prediction of Physicochemical Properties: Predicting properties like solubility and activity coefficients is crucial for developing applications. Advanced ML models, such as hard-constraint neural networks (HANNA), can predict thermodynamic properties with high accuracy using only the compound's SMILES string as input. nih.govarxiv.org This allows for rapid screening and prioritization of derivatives for synthesis.

Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Benefit | Reference |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. Models can use molecular descriptors or 3D images. | Rapidly screen for potential therapeutic targets and estimate potency. | plos.orgmdpi.com |

| Generative Design | Designing new molecules with optimized properties based on a starting scaffold. | Create novel analogues with improved efficacy or better ADMET profiles. | farmaciajournal.com |

| Property Prediction | Using neural networks to predict physicochemical properties like thermodynamic activity coefficients. | Optimize formulation and delivery characteristics without extensive experimentation. | nih.govarxiv.org |

Novel Applications in Chemical Biology and Catalysis

The unique structural features of this compound—the reactive amide group, the phenyl ring, and the coordinating cyano group—suggest potential applications beyond its current use. Future research is likely to explore its utility in chemical biology and catalysis.

Chemical Biology: Compounds with similar structures are often used as chemical probes to study biological pathways. evitachem.com this compound could be developed into a probe to investigate specific enzymes or cellular processes. For instance, propanamide derivatives have been identified as selective inhibitors of COX-2, indicating that this compound could be a starting point for developing tools to study inflammation. researchgate.net

Catalysis and Coordination Chemistry: The cyano group is known to form stable complexes with metal ions. scbt.com This property could be exploited to use this compound as a ligand in coordination chemistry, potentially leading to the development of new catalysts. Its positional isomer, N-(3-cyanophenyl)propanamide, is noted for its ability to influence coordination chemistry through metal complexation. scbt.com

Material Science: Related bifunctional molecules have been used as cross-linking agents in polymer chemistry. vulcanchem.com The amide and cyano groups of this compound could potentially react to form covalent bonds within polymer matrices, suggesting applications in the development of new materials. vulcanchem.com

Exploring these avenues could uncover novel functions for this compound, expanding its utility into new scientific and industrial domains.

Advanced Methodologies for Environmental Impact Assessment and Remediation

As with any chemical compound intended for wider use, a thorough assessment of its environmental fate and potential impact is crucial. Advanced methodologies are being developed to provide a more accurate and comprehensive picture of a compound's lifecycle and to design effective remediation strategies if necessary.

For this compound, a key step would be a formal Environmental Impact Assessment (EIA) . researchgate.net This is a systematic process that involves:

Screening and Scoping: Determining if an EIA is necessary and defining its scope. researchgate.net

Impact Analysis: Identifying and predicting the potential positive and negative environmental effects of the compound's manufacture, use, and disposal. researchgate.net

Mitigation: Proposing measures to avoid, reduce, or offset adverse impacts. researchgate.net

Monitoring: Establishing a program to monitor environmental effects over time. researchgate.net

A critical component of this assessment is the derivation of Environmental Assessment Levels (EALs) , which are concentrations in air, water, or soil below which significant adverse effects are not expected. For novel compounds where toxicological data is limited, a hierarchical approach is often used. ccsassociation.org This involves systematically searching for data, starting with published EALs from regulatory agencies, then moving to data from international bodies, occupational health limits, and finally using data from structurally similar surrogate compounds. ccsassociation.org

Should the compound be found to persist in the environment, advanced remediation techniques could be explored. These move beyond simple containment or removal and include methods like phytoremediation , which uses plants to absorb and break down contaminants, or bioremediation , which employs microorganisms for the same purpose. google.comnih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves a condensation reaction between 2-cyanophenylamine and propanoic acid derivatives under acidic or basic conditions. Key steps include:

- Substitution reactions : Use of coupling agents like EDC/HOBt to facilitate amide bond formation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometry to improve yields (>70%) .

Q. Which analytical techniques are critical for characterizing This compound and confirming its structural integrity?

- Methodological Answer: